1-Pentanol, DMTBS

Analytical Chemistry GC-MS Derivatization Sample Preparation

1-Pentanol, DMTBS, also known as tert-butyl(dimethyl)(pentyloxy)silane (CAS 144363-01-9), is the tert-butyldimethylsilyl (TBDMS, also abbreviated as TBS) ether derivative of 1-pentanol. Its molecular formula is C₁₁H₂₆OSi and its molecular weight is 202.41 g/mol.

Molecular Formula C11H26OSi
Molecular Weight 202.41 g/mol
CAS No. 144363-01-9
Cat. No. B15162365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentanol, DMTBS
CAS144363-01-9
Molecular FormulaC11H26OSi
Molecular Weight202.41 g/mol
Structural Identifiers
SMILESCCCCCO[Si](C)(C)C(C)(C)C
InChIInChI=1S/C11H26OSi/c1-7-8-9-10-12-13(5,6)11(2,3)4/h7-10H2,1-6H3
InChIKeyJZZUDMZDKGREBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pentanol, DMTBS (CAS 144363-01-9): A tert-Butyldimethylsilyl (TBDMS) Protected Derivative for Enhanced Analytical and Synthetic Performance


1-Pentanol, DMTBS, also known as tert-butyl(dimethyl)(pentyloxy)silane (CAS 144363-01-9), is the tert-butyldimethylsilyl (TBDMS, also abbreviated as TBS) ether derivative of 1-pentanol. Its molecular formula is C₁₁H₂₆OSi and its molecular weight is 202.41 g/mol. As a member of the silyl ether class of protecting groups, its core utility is derived from the sterically bulky, electron-donating dimethyl-tert-butylsilyl (DMTBS) moiety, which is covalently attached to the alcohol oxygen. [1] This derivatization fundamentally alters the physicochemical properties of the parent alcohol, conferring increased volatility, decreased polarity, and, most critically, a tailored stability profile that is distinct from other common silyl ethers like TMS (trimethylsilyl) or TBDPS (tert-butyldiphenylsilyl). [2] This compound serves as a precise reference standard and key intermediate for applications demanding the specific balance of stability and reactivity inherent to the TBDMS group.

1-Pentanol, DMTBS (TBDMS Derivative): Why Unprotected 1-Pentanol or Alternative Silyl Ethers Cannot Be Casually Substituted


Substituting 1-pentanol, DMTBS with either the parent 1-pentanol or a different silyl-protected analog is not a neutral choice; it fundamentally alters key experimental outcomes. The parent alcohol, 1-pentanol, exhibits high polarity and strong hydrogen bonding, leading to poor peak shape, low volatility, and thermal instability during gas chromatography (GC) analysis, which significantly compromises sensitivity and quantitative accuracy. [1] Conversely, substituting the DMTBS group with a less stable silyl ether, such as a TMS derivative, introduces a different failure mode. TMS ethers are approximately 10,000 times more susceptible to hydrolysis than TBDMS ethers. [2] This can lead to premature deprotection during sample preparation or storage, or on-column degradation in GC, generating artifacts and irreproducible results. The distinct stability profile of the DMTBS derivative is a deliberate design feature that dictates its suitability for specific analytical and synthetic workflows; ignoring this inherent property by substituting with an analog will invalidate method robustness and data integrity.

1-Pentanol, DMTBS: Quantified Differentiation Evidence Against Its Closest Analogs


Hydrolytic Stability: TBDMS Derivative vs. TMS Derivative

The DMTBS (TBDMS) ether derivative of 1-pentanol demonstrates vastly superior hydrolytic stability compared to the corresponding TMS ether. This is a critical performance metric for ensuring sample integrity during preparation, storage, and analysis. [1]

Analytical Chemistry GC-MS Derivatization Sample Preparation

GC-MS Performance Enhancement: TBDMS Derivative vs. Underivatized 1-Pentanol

Derivatization of 1-pentanol with a silyl group like DMTBS is performed to overcome the analytical limitations of the parent compound. This modification produces a derivative that is more volatile, less polar, and more thermally stable, leading to quantifiable improvements in gas chromatographic separation and mass spectrometric detection. [1]

Analytical Chemistry Gas Chromatography Mass Spectrometry Volatile Organic Compounds

Hierarchical Stability in Silyl Ethers: Position of 1° OTBDMS in a Quantitative Order

The stability of the DMTBS (TBDMS) protecting group on a primary alcohol like 1-pentanol can be precisely ranked within the established hierarchy of common silyl ethers. This rank order provides a quantitative framework for predicting its behavior in complex, multi-step synthetic sequences. [1]

Organic Synthesis Protecting Group Strategy Chemoselectivity

1-Pentanol, DMTBS: Optimal Application Scenarios Based on Verified Performance Attributes


Use as a Calibration Standard or Internal Standard in Robust GC-MS Methods for Alcohol Quantification

1-Pentanol, DMTBS is ideally suited as a reference standard for developing and validating GC-MS methods where long-term stability and resistance to hydrolysis are paramount. Its 10,000-fold greater hydrolytic stability compared to a TMS derivative ensures that standard solutions remain accurate over time and during automated sample runs, minimizing the risk of quantification errors due to standard degradation. [1] This is critical for regulatory-compliant analyses in environmental monitoring, food safety, or pharmaceutical quality control.

Employment as a Stable, Orthogonal Protecting Group in Multi-Step Organic Synthesis

In synthetic sequences requiring the protection of a primary hydroxyl group, the DMTBS (TBDMS) group offers a well-defined and predictable stability profile. Its position in the silyl ether stability hierarchy (1° OTBDMS) allows chemists to confidently design chemoselective deprotection steps. [2] For instance, a 1° OTBDMS ether can be cleaved in the presence of a more stable group like a TBDPS ether, or it can survive conditions that would cleave a more labile group like a TMS or DMT ether, making it a versatile tool in the synthesis of complex natural products or pharmaceutical intermediates.

Application as a Diagnostic Standard in Silylation Method Development and Troubleshooting

Given its well-defined properties, 1-pentanol, DMTBS can be used as a diagnostic probe in analytical chemistry. Its GC behavior, with improved volatility and peak shape compared to underivatized 1-pentanol [3], serves as a benchmark for evaluating silylation reagent efficiency, optimizing derivatization protocols, and troubleshooting GC system performance. Its specific molecular ion and fragmentation pattern in mass spectrometry make it an excellent reference compound for confirming successful derivatization of alcohols in unknown samples.

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